molecular formula C28H27N5O3S B2592559 N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide CAS No. 393840-76-1

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide

Cat. No. B2592559
M. Wt: 513.62
InChI Key: WTZDZJKFJFYPIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound likely involves the use of quinoline and triazole derivatives . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . Triazole derivatives also exhibit a broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, a triazole moiety, and a benzamide moiety . The quinoline moiety is a nitrogen-containing bicyclic compound, while the triazole moiety is a class of five-membered heterocyclic compounds containing three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of the quinoline and triazole moieties, followed by their coupling . The geometry of the double bond and hindrance at the Michael terminus had a minimal impact on the cyclization process .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 513.62, a topological polar surface area of 105 Ų, and a complexity of 670. It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6.

Scientific Research Applications

Psycho- and Neurotropic Properties

Research on novel quinolin-4-ones, including compounds structurally similar to the specified compound, has shown specific sedative effects and anti-amnesic activity. These substances combine potent anti-anxiety action with considerable antihypoxic effects, indicating their potential for treating neurological conditions (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural and Spectral Assignment

Studies on oxoisoaporphines have contributed to the understanding of structural and spectral properties through comprehensive NMR analysis. These insights are crucial for the synthesis and characterization of novel compounds with therapeutic potential (Sobarzo-Sánchez et al., 2003).

Antimicrobial Activity

Synthesis and screening of thiazolidin-4-one derivatives incorporating the quinoline ring have demonstrated significant antimicrobial activity, providing a foundation for developing new therapeutic agents against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

The development of quinolin-7-amine-derived ureas has shown promising anticancer activity, highlighting the potential of quinoline derivatives in cancer therapy. Some compounds exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their role as lead compounds for anticancer drug development (Reddy et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by quinoline and triazole derivatives, this compound could be a promising candidate for further study .

properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-36-24-16-8-6-14-22(24)27(35)29-18-25-30-31-28(33(25)21-12-3-2-4-13-21)37-19-26(34)32-17-9-11-20-10-5-7-15-23(20)32/h2-8,10,12-16H,9,11,17-19H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZDZJKFJFYPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide

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